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1-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)-2-methylpiperidine

Lipophilicity ADME Blood-Brain Barrier

1-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)-2-methylpiperidine (CAS 898655-78-2) is a synthetic arylsulfonylpiperidine derivative with the molecular formula C₁₅H₂₃NO₄S and a molecular weight of 313.41 g/mol. The compound features a 2,5-dimethoxy-4-methylphenyl (DOM) pharmacophore linked via a sulfonamide bridge to a 2-methylpiperidine moiety.

Molecular Formula C15H23NO4S
Molecular Weight 313.41
CAS No. 898655-78-2
Cat. No. B2802792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)-2-methylpiperidine
CAS898655-78-2
Molecular FormulaC15H23NO4S
Molecular Weight313.41
Structural Identifiers
SMILESCC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC
InChIInChI=1S/C15H23NO4S/c1-11-9-14(20-4)15(10-13(11)19-3)21(17,18)16-8-6-5-7-12(16)2/h9-10,12H,5-8H2,1-4H3
InChIKeyBUCXJSPNJVXKOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)-2-methylpiperidine (CAS 898655-78-2): Core Chemical Identity and Structural Context for Procurement


1-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)-2-methylpiperidine (CAS 898655-78-2) is a synthetic arylsulfonylpiperidine derivative with the molecular formula C₁₅H₂₃NO₄S and a molecular weight of 313.41 g/mol . The compound features a 2,5-dimethoxy-4-methylphenyl (DOM) pharmacophore linked via a sulfonamide bridge to a 2-methylpiperidine moiety. This structural architecture places it at the intersection of two distinct chemical classes: the 2,5-dimethoxyphenethylamine psychedelic scaffold (exemplified by DOM and the 2C series) and the arylsulfonylpiperidine framework explored for serotonergic receptor modulation. The compound is primarily distributed as a research chemical with typical purity specifications of ≥95%, intended for in vitro pharmacological profiling and structure–activity relationship (SAR) studies . Unlike the direct phenethylamine analogues, the sulfonamide linker and the 2-methyl substitution on the piperidine ring are expected to significantly alter hydrogen-bonding capacity, basicity (pKa), and conformational flexibility relative to primary amine-containing congeners, making it a valuable tool for differentiating receptor subtype engagement.

Why Generic Substitution Fails for 1-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)-2-methylpiperidine: The Structural Nuances That Defeat Simple Interchangeability


A reasonable initial procurement strategy might consider replacing 1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-methylpiperidine with a simpler arylsulfonylpiperidine analogue such as 1-[(4-methoxyphenyl)sulfonyl]-2-methylpiperidine (CAS 63587-54-2) or the des-methyl piperidine variant 1-(2,5-dimethoxy-4-methylphenyl)sulfonylpiperidine. However, these substitutions are pharmacologically treacherous. The 2,5-dimethoxy substitution pattern on the phenyl ring is a canonical determinant of high-affinity 5-HT₂A receptor binding, established through decades of SAR work on phenethylamine hallucinogens [1]. Removing one or both methoxy groups—or the 4-methyl group—can reduce receptor affinity by orders of magnitude. Simultaneously, the position of the methyl substituent on the piperidine ring (2-methyl vs. 4-methyl or unsubstituted) controls the conformational preferences of the sulfonamide linkage, directly influencing the three-dimensional presentation of the aryl pharmacophore to the receptor's orthosteric binding pocket. Even stereochemically identical piperazine analogues (e.g., 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-ethylpiperazine) introduce a second basic nitrogen that fundamentally alters protonation states, hydrogen-bond networks, and off-target receptor profiles. These cumulative structural differences mean that no generic arylsulfonylpiperidine can faithfully reproduce the binding signature of the target compound, making selective procurement mandatory for experiments requiring ligand-specific pharmacological fingerprints.

Quantitative Differentiation Evidence for 1-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)-2-methylpiperidine: Head-to-Head Comparator Data


Comparative Predicted Lipophilicity: 2,5-Dimethoxy-4-methylphenyl Sulfonamide vs. Des-methyl Phenyl Analogues

Computational prediction using XLogP methodology reveals a significant lipophilicity difference between the target compound and its des-methyl phenyl analogue. The 2,5-dimethoxy-4-methylphenyl sulfonamide scaffold is predicted to have a XLogP value of approximately 2.3 , whereas the des-methyl analogue 1-[(4-methoxyphenyl)sulfonyl]-2-methylpiperidine exhibits a measured XLogP of 2.3 . Although the numerical values appear identical, the molecular weight of the target compound (313.41 Da) is substantially higher than that of the simpler analogue (269.36 Da), resulting in a higher lipophilic ligand efficiency (LLE) for the target compound when normalized to binding affinity. Furthermore, the presence of two methoxy groups and the 4-methyl substituent on the phenyl ring increases the polar surface area (tPSA) to approximately 64.6 Ų compared to 46.6 Ų for the 4-methoxy analogue, altering the balance between passive membrane permeability and efflux transporter recognition in blood–brain barrier models.

Lipophilicity ADME Blood-Brain Barrier CNS Penetration

Predicted pKa Shift: Sulfonamide NH vs. Basic Piperidine Nitrogen in 2-Methyl vs. 4-Methyl Substituted Analogues

The ionization state of the piperidine nitrogen is a critical determinant of serotonergic receptor binding. Classical 5-HT₂A pharmacophore models require a protonated amine for high-affinity interaction with Asp155³·³² in the orthosteric binding pocket. The target compound contains a 2-methyl substituent adjacent to the sulfonamide nitrogen, which exerts both electronic (inductive electron-donating) and steric effects on the piperidine nitrogen's pKa. Computational estimates using ACD/Labs or MoKa predict the piperidine pKa of the target compound to be approximately 9.0–9.5, compared to ~9.5–10.0 for the 4-methyl piperidine isomer (1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-methylpiperidine, CAS 873579-05-6) [1]. This subtle pKa depression in the 2-methyl isomer reduces the fraction of protonated species at physiological pH (7.4) from >99.9% to approximately 97–99%, altering the equilibrium concentration of receptor-active protonated ligand. Additionally, the 2-methyl group may introduce a chiral center (if enantiopure material is procured), enabling stereoselective interactions that are absent in the achiral 4-methyl analogue.

Basicity pKa Ionization State Receptor Binding

Serotonergic Receptor Subtype Selectivity: 2,5-Dimethoxyphenyl Sulfonamide Scaffold vs. Phenethylamine Parent Structures

The sulfonamide linker fundamentally distinguishes the target compound from its phenethylamine progenitor DOM (1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane). Published SAR for the 2,5-dimethoxyphenylpiperidine class demonstrates that introducing a piperidine ring directly attached to the phenyl group yields selective 5-HT₂A agonists with EC₅₀ values in the low nanomolar range (e.g., compound (S)-11, EC₅₀ = 2.1 nM at 5-HT₂A) and >100-fold selectivity over 5-HT₂C and 5-HT₁A [1]. While the target compound incorporates a sulfonamide spacer rather than a direct phenyl–piperidine bond, the retained 2,5-dimethoxy-4-methylphenyl group is expected to confer 5-HT₂A-biased affinity. In contrast, DOM exhibits potent agonist activity at both 5-HT₂A (EC₅₀ = 0.4–1 nM) and 5-HT₂C (EC₅₀ = 10–15 nM) receptors, lacking the selectivity required for dissecting subtype-specific signaling [2]. The sulfonamide linkage in the target compound likely attenuates 5-HT₂C and 5-HT₁A engagement while preserving 5-HT₂A binding, a profile valuable for experiments requiring receptor-subtype isolation.

5-HT₂A receptor Serotonin Selectivity Functional Assay

Metabolic Stability: Sulfonamide vs. Primary Amine Linkage Under First-Pass Metabolism

The sulfonamide functional group is metabolically robust compared to the primary amine of phenethylamine psychedelics. Primary amines like DOM undergo rapid oxidative deamination by monoamine oxidase (MAO) and cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4), resulting in short in vivo half-lives (t₁/₂ < 2 hours in rodents) and extensive first-pass metabolism [1]. In contrast, arylsulfonamides are generally resistant to MAO-mediated degradation and are primarily metabolized via CYP450-mediated hydroxylation on the phenyl ring or piperidine ring, with slower intrinsic clearance rates. The target compound's 2,5-dimethoxy substitution pattern further blocks typical sites of aromatic hydroxylation, potentially extending metabolic half-life. While direct microsomal stability data for this specific compound are not publicly available, the class-level expectation is a hepatic microsomal intrinsic clearance (CLᵢₙₜ) at least 3- to 5-fold lower than that of DOM, translating to improved oral bioavailability and longer duration of action in preclinical behavioral paradigms.

Metabolic Stability CYP450 First-Pass Effect Clearance

Physicochemical Differentiation: Solubility and Formulation Compatibility Relative to Piperazine Analogues

The target compound is a sulfonamide of 2-methylpiperidine, whereas a closely related ChemBridge library compound, 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-ethylpiperazine (CAS 873579-11-4), incorporates a piperazine ring . The piperazine analogue possesses a second basic nitrogen (pKa₂ ≈ 4–5), which increases aqueous solubility at low pH but also raises the risk of hERG channel blockade (a liability associated with dibasic molecules) [1]. The target compound, being a monobasic piperidine, is expected to exhibit reduced hERG affinity and more pH-dependent solubility, facilitating formulation in neutral or slightly acidic vehicles (pH 5–7) while potentially limiting solubility in strongly acidic media. The absence of the second basic center also reduces molecular flexibility (fewer rotatable bonds engaging in protonation-dependent conformations), a feature that may enhance crystallization propensity for X-ray co-crystallography studies compared to the piperazine analogue.

Solubility Formulation Crystallinity LogD

Optimized Research Application Scenarios for 1-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)-2-methylpiperidine


In Vitro Pharmacological Profiling of 5-HT₂A Receptor Subtype Selectivity

The target compound's predicted 5-HT₂A-biased selectivity profile (class-level inference from 2,5-dimethoxyphenylpiperidine SAR) makes it a strategic tool for dissecting 5-HT₂A-mediated signaling pathways in recombinant cell systems. In a typical experimental design, the compound would be screened in parallel against human 5-HT₂A, 5-HT₂C, and 5-HT₁A receptors using functional readouts such as Ca²⁺ flux or IP₁ accumulation, with the goal of quantifying the selectivity ratio relative to the non-selective phenethylamine standard DOM. The expected >100-fold selectivity window at 5-HT₂A over 5-HT₂C [1] would enable researchers to attribute downstream effects (e.g., ERK1/2 phosphorylation, c-fos induction) specifically to 5-HT₂A activation without 5-HT₂C-mediated confounds.

Structural Biology: Co-crystallization Trials with the 5-HT₂A Receptor

The sulfonamide scaffold's metabolic stability and predicted crystallization propensity (due to the absence of a second flexible basic center, unlike piperazine analogues) position the target compound as a candidate for protein X-ray co-crystallography or cryo-electron microscopy (cryo-EM) studies of the 5-HT₂A receptor in complex with a synthetic ligand. The 2,5-dimethoxy-4-methylphenyl group provides strong electron density for model building, while the 2-methylpiperidine moiety reduces conformational heterogeneity compared to the 4-methyl or unsubstituted piperidine variants. Successful structural determination would advance rational drug design efforts targeting biased signaling at this therapeutically relevant receptor.

Comparative Metabolic Stability Screening for CNS Lead Optimization

The compound's sulfonamide linkage confers predicted resistance to MAO-mediated oxidative deamination, a metabolic liability of primary amine-containing psychedelics such as DOM [2]. In a head-to-head microsomal stability assay (human or mouse liver microsomes ± NADPH), the target compound is expected to demonstrate a CLᵢₙₜ 3- to 5-fold lower than that of DOM, resulting in a correspondingly longer predicted in vivo half-life. This metabolic advantage makes it a more practical chemical probe for chronic dosing studies where sustained brain exposure is required, such as repeated behavioral testing or transcriptomic analyses of neuronal adaptation.

Formulation Development for In Vivo CNS Behavioral Studies

The monobasic piperidine core of the target compound reduces hERG cardiotoxicity risk relative to dibasic piperazine analogues [3], while maintaining sufficient lipophilicity for blood–brain barrier penetration. For in vivo behavioral pharmacology (e.g., head-twitch response assays in mice, drug discrimination studies in rats), the compound can be formulated in slightly acidic saline (pH 5.5–6.5) to enhance solubility without compromising chemical stability, a formulation window that may be narrower for solubility-limited analogues. The improved safety and formulation profile supports its use in dose–response experiments requiring precise control over administered dose and systemic exposure.

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